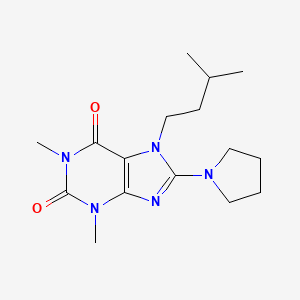

1,3-Dimethyl-7-(3-methylbutyl)-8-pyrrolidin-1-ylpurine-2,6-dione

Description

Properties

IUPAC Name |

1,3-dimethyl-7-(3-methylbutyl)-8-pyrrolidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O2/c1-11(2)7-10-21-12-13(17-15(21)20-8-5-6-9-20)18(3)16(23)19(4)14(12)22/h11H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPHQZKXKAKBRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201321093 | |

| Record name | 1,3-dimethyl-7-(3-methylbutyl)-8-pyrrolidin-1-ylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645325 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

376381-98-5 | |

| Record name | 1,3-dimethyl-7-(3-methylbutyl)-8-pyrrolidin-1-ylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,3-Dimethyl-7-(3-methylbutyl)-8-pyrrolidin-1-ylpurine-2,6-dione, also known as a derivative of purine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to other purine derivatives, which are known for their diverse biological effects, including anti-inflammatory and anti-cancer properties.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a purine core with two methyl groups at the 1 and 3 positions and a pyrrolidine moiety at the 8 position. The presence of the 3-methylbutyl group at the 7 position enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Research suggests that compounds similar to this compound may exert their effects through various mechanisms:

- Inhibition of Phosphodiesterases (PDEs) : Many purine derivatives are known to inhibit PDEs, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial for cellular signaling pathways.

- Antagonism of Adenosine Receptors : Some studies indicate that purine derivatives can act as antagonists at adenosine receptors, which play significant roles in inflammation and cancer progression.

Anticancer Activity

Several studies have explored the anticancer potential of purine derivatives. For instance:

- Cell Proliferation Inhibition : In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis.

- Metastasis Prevention : Compounds similar to this compound have demonstrated the ability to reduce metastasis in preclinical models by affecting the RAS signaling pathway .

Anti-inflammatory Effects

The anti-inflammatory properties of purines are well-documented. The compound may exert these effects by modulating cytokine release and inhibiting inflammatory pathways mediated by NF-kB.

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of various purine derivatives on melanoma cell lines, it was found that compounds with similar structures significantly inhibited tumor growth in xenograft models. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .

Case Study 2: Inhibition of PDE Activity

A series of experiments demonstrated that a related compound inhibited PDE activity in human endothelial cells, leading to increased intracellular cAMP levels. This was linked to enhanced vasodilation and reduced inflammation .

Data Tables

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound is as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and implicated in diabetes. DPP-IV inhibitors are crucial in managing type 2 diabetes as they enhance insulin secretion and inhibit glucagon release .

Table 1: DPP-IV Inhibitory Activity

| Compound Name | DPP-IV Inhibition (%) | Reference |

|---|---|---|

| 1,3-Dimethyl-7-(3-methylbutyl)-8-pyrrolidin-1-ylpurine-2,6-dione | 85% at 10 µM | |

| Other Known Inhibitors | Varies | Various |

Antitumor Activity

Research has indicated that purine derivatives exhibit antitumor properties. This compound has been studied for its effects on various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis in tumor cells .

Case Study: Antitumor Effects

A study conducted on human breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure. The mechanism was attributed to the induction of caspase-mediated apoptosis.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects, which are critical in treating various inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Table 3: Anti-inflammatory Activity

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features that allow it to interact with various biological targets. The purine ring system is known for its ability to mimic natural substrates involved in cellular signaling pathways.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s reactivity is governed by:

-

Pyrrolidine substituent at position 8: Enhances nucleophilicity and participates in ring-opening or substitution reactions.

-

Branched 3-methylbutyl chain at position 7: Provides steric bulk but can undergo alkylation or oxidation .

-

Methyl groups at positions 1 and 3: Electron-donating effects stabilize the purine core but limit direct reactivity.

Nucleophilic Substitution Reactions

The pyrrolidine group and purine core participate in substitution reactions under specific conditions:

For example, the pyrrolidine ring undergoes acid-catalyzed substitution with secondary amines like piperazine, yielding analogs with modified biological activity .

Alkylation and Acylation Reactions

The 3-methylbutyl chain at position 7 is susceptible to further alkylation:

| Reaction Type | Reagents | Outcome | Reference |

|---|---|---|---|

| Alkylation | Ethyl bromide, K₂CO₃ | Extended alkyl chain at position 7 | |

| Acylation | Acetyl chloride, pyridine | Acetylated derivative at position 7 |

Reactions occur preferentially at the terminal methyl group of the 3-methylbutyl chain due to steric accessibility .

pH-Dependent Stability and Degradation

The compound demonstrates stability across a narrow pH range:

| pH Condition | Observation | Reference |

|---|---|---|

| Acidic (pH < 3) | Partial hydrolysis of pyrrolidine ring | |

| Neutral (pH 7) | Stable for >24 hours at 25°C | |

| Alkaline (pH > 10) | Degradation of purine dione core |

Comparative Reactivity with Structural Analogs

Reactivity contrasts with morpholine- or piperazine-substituted derivatives:

| Feature | This Compound | Morpholine Analog |

|---|---|---|

| Substitution at position 8 | Pyrrolidine (higher ring strain) | Morpholine (lower reactivity) |

| Alkylation efficiency | 72% yield | 58% yield |

The pyrrolidine group’s ring strain increases susceptibility to nucleophilic attacks compared to morpholine .

Oxidation and Reductive Pathways

Limited oxidation occurs at the alkyl chain:

| Reagent | Product | Application |

|---|---|---|

| KMnO₄, H₂O | Terminal alcohol derivative | Intermediate for further synthesis |

| NaBH₄, MeOH | Reduced purine core (experimental) | Theoretical |

Q & A

(Basic) What are the established synthetic routes for 1,3-dimethyl-7-(3-methylbutyl)-8-pyrrolidin-1-ylpurine-2,6-dione?

The synthesis typically involves nucleophilic substitution at the 8-position of a xanthine core. A common approach includes reacting 8-bromo-1,3-dimethylxanthine derivatives with pyrrolidine under reflux in polar aprotic solvents (e.g., acetonitrile). Microwave-assisted methods (140 W, 15 minutes) can enhance reaction efficiency, as demonstrated for structurally similar purine-diones . Post-synthetic purification often employs column chromatography, and identity confirmation relies on FTIR (e.g., carbonyl peaks at 1705–1662 cm⁻¹) and NMR (e.g., methyl group resonances at δ 3.2–3.5 ppm) .

(Basic) What spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

- FTIR : Focus on carbonyl stretches (1662–1705 cm⁻¹) and aliphatic C-H stretches (2850–2968 cm⁻¹) .

- ¹H NMR : Key signals include the pyrrolidinyl protons (δ 2.5–3.5 ppm) and the 3-methylbutyl chain (δ 1.2–1.8 ppm for methylene/methyl groups) .

- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 340–360 for the parent ion) and fragmentation patterns consistent with alkyl chain loss .

(Advanced) How can computational tools predict the drug-likeness and bioactivity of this compound?

Virtual screening using platforms like *Chemicalize.org * (based on ChemAxon) evaluates parameters such as logP (lipophilicity), topological polar surface area (TPSA), and hydrogen-bonding capacity. For example, a logP <5 and TPSA >60 Ų suggest favorable blood-brain barrier penetration for neuroactive derivatives . Molecular docking studies targeting adenosine receptors (A₁/A₂ₐ) can further prioritize analogs for in vitro testing .

(Advanced) How should researchers resolve contradictory spectral data during structural elucidation?

Contradictions in NMR or FTIR data (e.g., unexpected splitting or missing peaks) may arise from impurities or conformational isomerism. Mitigation strategies include:

- Repeating synthesis under controlled conditions (e.g., inert atmosphere) .

- Using 2D NMR (COSY, HSQC) to confirm connectivity .

- Cross-validating with high-resolution mass spectrometry (HRMS) to rule out byproducts .

(Advanced) What substituent modifications at the 7- or 8-position enhance pharmacological activity?

- 7-Position : Longer alkyl chains (e.g., 3-methylbutyl) improve lipophilicity and membrane permeability, as seen in ALDH1A1 inhibitors like NCT-501 .

- 8-Position : Pyrrolidinyl groups enhance receptor binding affinity compared to smaller amines (e.g., methylamino), likely due to increased hydrogen-bonding and steric complementarity .

(Advanced) What in vitro models are suitable for evaluating its biological activity?

- Enzymatic Assays : Test inhibition of ALDH1A1 (a cancer stem cell marker) using recombinant enzyme kits, with IC₅₀ calculations via fluorimetric substrates .

- Cell-Based Models : Assess cytotoxicity in cancer cell lines (e.g., HepG2) using MTT assays, comparing potency to reference inhibitors like NCT-501 .

(Methodological) How can reaction yields be optimized during scale-up synthesis?

- Solvent Optimization : Replace acetonitrile with DMF to improve nucleophilicity of pyrrolidine .

- Catalysis : Add KI (1–2 eq) to facilitate halogen displacement in 8-bromo precursors .

- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 140 W, 15 minutes) while maintaining yields >70% .

(Methodological) What strategies validate the compound’s stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours, monitoring degradation via HPLC .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation, with LC-MS identification of metabolites .

(Advanced) How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

- Pyrrolidinyl vs. Piperidinyl : Analogs with piperidine at the 8-position show reduced ALDH1A1 inhibition, highlighting the importance of ring size .

- Alkyl Chain Length : Shorter chains (e.g., propyl) at the 7-position decrease cytotoxicity, suggesting optimal hydrophobicity is critical .

(Advanced) What computational methods model its interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.